molecular formula C14H10N2O5 B2658456 N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1396850-70-6

N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2658456
CAS No.: 1396850-70-6
M. Wt: 286.243
InChI Key: MFVFYSICJJMGNI-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for advanced pharmacological research. It integrates two privileged medicinal chemistry scaffolds: an 8-methoxy-coumarin core and an isoxazole heterocycle, linked by a carboxamide bridge. This structural combination is strategically chosen to exploit the known biological activities of its components, making it a compelling candidate for investigating new therapeutic agents. The coumarin nucleus is extensively documented for its diverse pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities . Furthermore, specific derivatives similar to this compound, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, have been identified in theoretical studies as promising agents for targeting acetylcholinesterase in the context of Alzheimer's disease research . The isoxazole ring is a significant heterocycle in drug discovery, contributing to a wide spectrum of biological actions such as antibacterial, anticancer, and anti-inflammatory effects . The fusion of these two motifs into a single molecule through molecular hybridization is a recognized strategy in medicinal chemistry to develop new bioactive compounds with enhanced or dual mechanisms of action . Researchers can utilize this compound as a key intermediate or a novel chemical entity in various screening programs. Its potential mechanisms of action may include enzyme inhibition, such as interactions with cholinesterases or monoamine oxidases (MAOs), given the documented activity of related 3-carboxamido coumarin derivatives . This product is intended for research purposes only in laboratory settings. It is not formulated as a drug and is strictly for use in in-vitro studies. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

8-methoxy-N-(1,2-oxazol-4-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-19-11-4-2-3-8-5-10(14(18)21-12(8)11)13(17)16-9-6-15-20-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVFYSICJJMGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including those associated with breast, prostate, and lung cancers. For instance, a study reported that derivatives of chromene compounds demonstrated IC50 values in the micromolar range against various tumor cell lines, suggesting potent anticancer effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions or microwave-assisted synthesis techniques that enhance yield and reduce reaction times. Various synthetic methodologies have been explored to modify the chromene core and isoxazole moiety, leading to the development of derivatives with improved biological activities .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in identifying key structural features that contribute to the biological efficacy of this compound. Modifications at specific positions on the chromene ring or isoxazole group have been shown to enhance potency against cancer cells while minimizing toxicity to normal cells .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study BAnti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 50%.
Study CSAR analysisIdentified optimal substitutions on the chromene ring that enhance selectivity for cancer cells over normal cells.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The chromen-2-one (coumarin) core is common to all analogs discussed below. Key variations lie in substituent groups at positions 3 and 8, which influence electronic properties, solubility, and bioactivity.

Compound Name Position 3 Substituent Position 8 Substituent Heterocycle Type Key Features Reference
N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Isoxazole-4-yl carboxamide Methoxy Isoxazole Enhanced hydrogen bonding via carboxamide; methoxy increases lipophilicity. Target
N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides Thiazol-2-yl amide Methoxy Thiazole Thiazole’s sulfur atom may improve π-π stacking; similar synthetic routes.
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Sulfamoylphenyl hydrazinylidene None N/A Antimicrobial activity; sulfamoyl group enhances solubility.
N-(2-substituted-4-oxothiazolidin-3-yl)acetamides Thiazolidinone-linked acetamide 4-Methyl, 7-yloxy Thiazolidinone Thiazolidinone ring may confer anti-inflammatory activity.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide Benzothiazole carboxamide None Benzothiazole Fluorine substitution improves metabolic stability.

Physicochemical Properties

  • Melting Points : Thiazole and sulfamoylphenyl analogs exhibit high melting points (274–288°C), indicative of strong intermolecular forces (e.g., hydrogen bonding) . The target compound’s isoxazole carboxamide may similarly elevate its melting point.

Key Differentiators

  • Synthetic Flexibility : The solvent-free synthesis of thiazole derivatives could be adapted for isoxazole variants, streamlining production.

Biological Activity

N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by an isoxazole ring and a chromene moiety, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound's molecular formula is C13H11N3O4C_{13}H_{11}N_{3}O_{4}, with a molecular weight of 273.25 g/mol. The structural characteristics include:

  • Isoxazole Ring : Contributes to its potential biological activity.
  • Methoxy Group : Enhances solubility and reactivity.
  • Chromene Moiety : Implicated in various pharmacological effects.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can interact with receptor binding domains, influencing cellular signaling pathways.
  • Antioxidant Activity : Potential scavenging of free radicals, contributing to its protective effects against oxidative stress.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound displayed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for treating inflammatory diseases .

3. Antimicrobial Activity

This compound demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with other isoxazole derivatives and chromene compounds:

Compound NameIC50 (µM)Activity Type
N-(isoxazol-4-yl)-8-methoxy...15Anticancer
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine0.27AChE Inhibitor
8-methoxy-coumarin20Antimicrobial

This table highlights the relative potency and types of biological activities exhibited by structurally similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Cancer Cell Lines : A recent study focused on the effects of this compound on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis .
  • Inflammation Model : In vivo studies using animal models demonstrated significant reductions in inflammation markers following treatment with this compound, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-aminoisoxazole. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the reaction, followed by purification via column chromatography and recrystallization . Modifications to this protocol, such as microwave-assisted coupling or alternative catalysts, may improve yields.

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy at δ ~3.8 ppm) and carbonyl carbons (δ ~160–180 ppm).
  • IR : Confirms lactone (C=O at ~1700 cm⁻¹) and amide (N–H stretch at ~3300 cm⁻¹) functionalities .

Q. What are the common chemical reactions involving this compound?

  • Nucleophilic substitution : The isoxazole ring may undergo reactions at the nitrogen or oxygen atoms.
  • Oxidation/Reduction : The chromene lactone can be reduced to dihydrochromene derivatives using NaBH₄, while the methoxy group is resistant to mild oxidizing agents .
  • Hydrogenation : Raney nickel-catalyzed hydrogenation can open the isoxazole ring, enabling cyclization to form heterocycles like imidazoles .

Q. What preliminary biological activities have been reported for similar coumarin-isoxazole hybrids?

Analogous compounds exhibit anti-inflammatory and antimicrobial properties. For example, coumarin-3-carboxamides show inhibitory effects on COX-2 and bacterial growth (e.g., Staphylococcus aureus MIC ~25 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Solvent selection : Replacing DMF with DMA or ionic liquids may reduce side reactions.
  • Catalyst screening : Pd/C or Raney nickel improves regioselectivity in hydrogenation steps .
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic carbons on the chromene ring).
  • Molecular docking : Screens against targets like GSK-3β or COX-2 using AutoDock Vina, with scoring functions (e.g., ΔG < −7 kcal/mol suggests strong binding) .

Q. How can structural modifications enhance biological activity or solubility?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the chromene C-6 position increases antimicrobial potency.
  • Prodrug strategies : Esterification of the carboxamide improves bioavailability (e.g., ethyl ester derivatives show 2× higher cell permeability) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS : Requires optimization of ionization parameters (e.g., ESI+ at 3.5 kV) and column selection (C18, 2.6 µm) to resolve metabolites.
  • Matrix effects : Plasma proteins may interfere; solid-phase extraction (SPE) with Oasis HLB cartridges achieves >90% recovery .

Q. How do structural isomers or polymorphs affect pharmacological properties?

  • Regioisomers : Isoxazole substitution at N-3 vs. N-4 alters binding to serine proteases (e.g., 10× difference in IC₅₀).
  • Polymorph screening : Form I (monoclinic) vs. Form II (triclinic) exhibit distinct dissolution rates (Form II: Tₘₐₓ = 45 min vs. Form I: 75 min) .

Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
Synthesis Coupling with DMF/K₂CO₃ Microwave-assisted synthesis (80°C, 20 min)
Purification Silica gel chromatography Preparative HPLC (C18 column, 70% MeOH)
Characterization ¹H NMR, IR SC-XRD (Mo Kα radiation, R₁ < 0.05)
Bioactivity Screening Disk diffusion (antibacterial) High-throughput screening (HTS) with luciferase reporters

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